3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride
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Overview
Description
3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring
Mechanism of Action
Target of Action
It’s suggested that it may be involved in the synthesis of dopamine d3 receptor antagonists . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as mood, sleep, and cognition.
Mode of Action
If it is indeed involved in the synthesis of dopamine d3 receptor antagonists, it would likely interact with these receptors, potentially inhibiting the action of dopamine and thus altering neurotransmission .
Biochemical Pathways
If it acts on dopamine d3 receptors, it could influence dopaminergic pathways, which are involved in a variety of physiological processes including motor control, reward, and memory .
Pharmacokinetics
It’s noted that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
If it acts as a dopamine D3 receptor antagonist, it could potentially alter neurotransmission, leading to changes in mood, cognition, and other behaviors .
Action Environment
It’s noted that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)Piperidine Hydrochloride
- 4,4-Difluoropiperidine Hydrochloride
- 3-(Trifluoromethyl)Piperidine
Uniqueness
3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10;/h3-6,10,16H,1-2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERKUYVCOPIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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